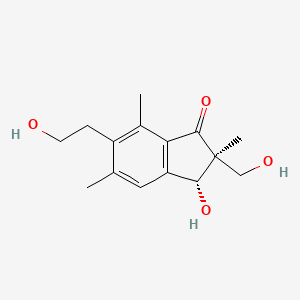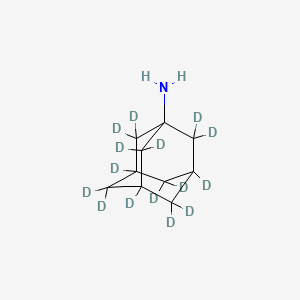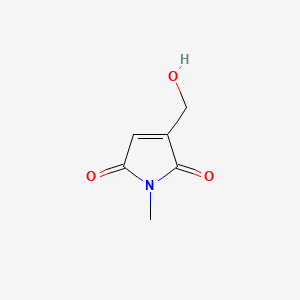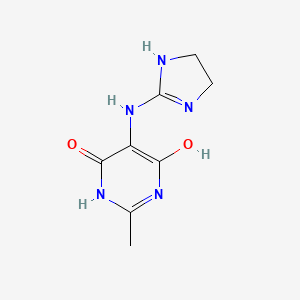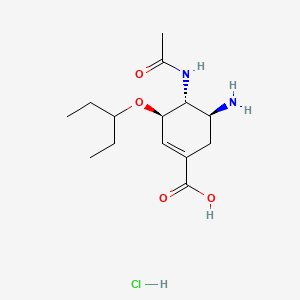
Oseltamivir carboxylate HCl
Descripción general
Descripción
Oseltamivir belongs to the family of medicines called antivirals, which are used to treat infections caused by viruses . It is used in the treatment of the infection caused by the flu virus (influenza A and influenza B) . Oseltamivir may also be used to prevent and treat swine influenza A .
Synthesis Analysis
Oseltamivir is synthesized through a series of chemical reactions. A domino Michael reaction and Horner-Wadsworth-Emmons reaction occurs due to the phosphonate group produced from a diethyl vinylphosphate derivative .Molecular Structure Analysis
Oseltamivir has a molecular formula of C14H24N2O4 . The structural geometries of oseltamivir and its complexes were obtained using density functional theory computations .Chemical Reactions Analysis
Oseltamivir undergoes a series of chemical reactions during its synthesis. A domino Michael reaction and Horner-Wadsworth-Emmons reaction occurs due to the phosphonate group produced from a diethyl vinylphosphate derivative .Physical And Chemical Properties Analysis
Oseltamivir has a molecular weight of 284.35 g.mol-1 . More detailed physical and chemical properties can be found in the Certificate of Analysis .Aplicaciones Científicas De Investigación
Tratamiento de la influenza
Oseltamivir carboxylate HCl es uno de los inhibidores de la neuraminidasa (NA) más exitosos en la terapia actual contra la influenza . Reduce el tiempo hasta la primera mejoría de los síntomas en adultos .
Profilaxis de la influenza
Oseltamivir se utiliza comúnmente como antiviral de primera línea para la profilaxis de la influenza . Atenúa la penetración de los virus a través de la mucosidad del tracto respiratorio e inhibe la liberación de la progenie viral de las células infectadas .
Diseño y síntesis de fármacos
El compuesto se ha utilizado en el diseño y la síntesis de nuevos inhibidores de la NA . Por ejemplo, se sintetizó una serie de derivados de C-5-NH2-acilo del carboxilato de Oseltamivir que contienen el grupo pirazol .
Investigación antiviral
Oseltamivir Acid Hydrochloride es un metabolito de Oseltamivir, que puede utilizarse en la investigación relacionada con COVID-19 . Se ha utilizado como fármaco de prueba para COVID-19 .
Sistemas de administración de fármacos
this compound puede incorporarse en hidrogeles para la administración de fármacos dirigida . Los hidrogeles son redes poliméricas hidrofílicas que son capaces de absorber grandes volúmenes de agua y sufrir hinchazón y contracción para facilitar la liberación controlada de fármacos
Mecanismo De Acción
- The role of neuraminidase is to cleave sialic acid residues from host cells and budding virions during the viral replication process .
- By interfering with sialic acid cleavage, oseltamivir carboxylate limits the spread of the virus within the host .
- However, the clinical benefit is most significant when administered within 48 hours of symptom onset .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Oseltamivir Carboxylate Hydrochloride exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the virus . This prevents budding from the host cell, viral replication, and infectivity . It interacts with the neuraminidase enzyme of the Influenza A virus .
Cellular Effects
Oseltamivir Carboxylate Hydrochloride has high bioavailability and penetrates sites of infection at concentrations that are sufficient to inhibit viral replication . It influences cell function by preventing the release of progeny virions from infected host cells, thereby limiting viral load and course of infection .
Molecular Mechanism
Oseltamivir Carboxylate Hydrochloride exerts its effects at the molecular level by binding to and inhibiting the active site of the neuraminidase enzymes . This prevents the release of progeny virions from infected host cells .
Temporal Effects in Laboratory Settings
The stability of Oseltamivir Carboxylate Hydrochloride in plasma was investigated under different conditions . The conversion of the prodrug to the active metabolite was slow and limited in human and rat brain S9 fractions .
Dosage Effects in Animal Models
In animal models, the in vivo efficacy of oseltamivir is lower against viruses that show reduced inhibition by oseltamivir in laboratory testing .
Metabolic Pathways
Oseltamivir Carboxylate Hydrochloride is the active metabolite of the prodrug oseltamivir phosphate, which is rapidly converted by hepatic esterases .
Transport and Distribution
The mean volume of distribution at steady state of Oseltamivir Carboxylate Hydrochloride ranges approximately between 23 and 26 liters in humans, a volume that is roughly equivalent to extracellular body fluid .
Subcellular Localization
The extent of partitioning of Oseltamivir Carboxylate Hydrochloride to the central nervous system is low . Brain-to-plasma exposure ratios were approximately 0.2 for oseltamivir and 0.01 for Oseltamivir Carboxylate Hydrochloride .
Propiedades
IUPAC Name |
(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4.ClH/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17;/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19);1H/t11-,12+,13+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBMMOBYSNFNOE-LUHWTZLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




